molecular formula C11H13N5O4S B2675039 (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034488-19-0

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2675039
M. Wt: 311.32
InChI Key: ALLJNYRXHVGKBE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a sulfonyl group, an azetidine ring, and an isoxazole ring . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions . The 1,2,4-triazole ring, for example, can be synthesized through the reaction of hydrazine with a 1,3-diketone .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography and NMR spectroscopy are commonly used techniques to determine the structure of complex organic molecules .

Scientific Research Applications

Synthesis and Characterization of Azetidinone Derivatives

Azetidinones and their derivatives have been a focal point of scientific research due to their significant biological and pharmacological properties. The synthesis of substituted azetidinones derived from the dimer of Apremilast highlights the interest in 2-azetidinone scaffolds for their medicinal and pharmaceutical importance. This work details the effective synthesis of various azetidinone derivatives, emphasizing the importance of sulfonamide rings in medicinal chemistry (Jagannadham et al., 2019).

Mechanistic Studies and Chemical Transformations

Research on azetidinones also extends to mechanistic studies and the exploration of chemical transformations. For instance, studies on β-lactam antibiotics have revealed the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones, showcasing complex reactions that yield structurally diverse compounds. This research provides insights into the synthetic strategies that can be applied to azetidinone derivatives for the development of new antibiotics (Maki et al., 1981).

Applications in Drug Discovery and Development

Azetidinone derivatives have been identified for their potential in drug discovery and development. The synthesis and biological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, underscore their significance in medicinal chemistry. These compounds have been screened for antibacterial and antifungal activities, demonstrating their potential as therapeutic agents (Mistry & Desai, 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many organic compounds are flammable and may be harmful if ingested or inhaled . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential applications. Future research could explore its potential uses in medicine, materials science, and other fields .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4S/c1-7-3-9(14-20-7)10(17)16-4-8(5-16)21(18,19)11-13-12-6-15(11)2/h3,6,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLJNYRXHVGKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

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